molecular formula C18H20O5S2 B12210598 Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl- CAS No. 65649-94-7

Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-

Cat. No.: B12210598
CAS No.: 65649-94-7
M. Wt: 380.5 g/mol
InChI Key: AGCUQEHKXKVJFT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is an organic compound with a complex structure It is characterized by the presence of benzene rings, sulfonyl groups, and an ethoxyethenylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] typically involves the reaction of benzene derivatives with sulfonyl chloride and ethoxyethenylidene intermediates. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl groups. The process may also involve heating and the use of solvents like dichloromethane to ensure proper mixing and reaction completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxyethenylidene linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(oxydiethylidene)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]

Uniqueness

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and ethoxyethenylidene groups allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives .

Properties

CAS No.

65649-94-7

Molecular Formula

C18H20O5S2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[2-ethoxy-1-(4-methylphenyl)sulfonylethenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C18H20O5S2/c1-4-23-13-18(24(19,20)16-9-5-14(2)6-10-16)25(21,22)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3

InChI Key

AGCUQEHKXKVJFT-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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